3-(4-Aminophenyl)propanoic acid;hydrochloride

Description

Nomenclature and Chemical Identity

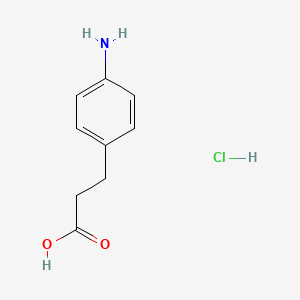

3-(4-Aminophenyl)propanoic acid hydrochloride represents a well-defined chemical entity within the broader class of amino acid derivatives. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the parent structure consists of a propanoic acid backbone with a 4-aminophenyl substituent at the 3-position. The hydrochloride designation indicates the formation of a salt between the amino group and hydrochloric acid, resulting in enhanced water solubility and chemical stability compared to the free acid form.

The chemical identity is established through its unique Chemical Abstracts Service registry number 56363-82-7, which distinguishes it from the related free acid form that carries the registry number 2393-17-1. The molecular formula C₉H₁₂ClNO₂ reflects the addition of hydrochloric acid to the parent compound, yielding a molecular weight of 201.65 grams per mole. This structural modification significantly alters the compound's physical and chemical properties, particularly its solubility characteristics and thermal behavior.

The compound exhibits multiple synonymous names throughout the chemical literature, including 3-(4-Aminophenyl)propanoic acid hydrochloride and para-aminohydrocinnamic acid hydrochloride. These naming variations reflect different approaches to describing the same molecular structure, with some emphasizing the aromatic substitution pattern while others highlight the relationship to cinnamic acid derivatives. The standardized SMILES notation "O=C(O)CCC1=CC=C(N)C=C1.[H]Cl" provides an unambiguous structural representation that facilitates database searches and computational analysis.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 56363-82-7 |

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol |

| International Union of Pure and Applied Chemistry Name | 3-(4-Aminophenyl)propanoic acid hydrochloride |

| Common Name | para-Aminohydrocinnamic acid hydrochloride |

Discovery and Development Timeline

The historical development of 3-(4-Aminophenyl)propanoic acid hydrochloride traces back to the broader exploration of aromatic amino acids and their derivatives in organic chemistry research. The parent compound, 3-(4-Aminophenyl)propanoic acid, was first characterized and catalogued in chemical databases during the mid-20th century, as evidenced by its inclusion in early chemical registries and spectroscopic collections. The systematic study of this compound family gained momentum with the development of modern analytical techniques that allowed for precise structural characterization and purity assessment.

The progression from the free acid form to the hydrochloride salt represents a logical advancement in pharmaceutical chemistry, where salt formation serves as a standard approach to improve drug-like properties. The hydrochloride salt form likely emerged from practical considerations in synthetic chemistry and pharmaceutical development, where enhanced water solubility and crystalline stability became increasingly important for manufacturing and formulation processes. This development coincided with the broader pharmaceutical industry's recognition of the importance of salt selection in drug development.

The compound's entry into commercial availability through specialized chemical suppliers marks a significant milestone in its development timeline. Major chemical distributors began offering high-purity samples of the hydrochloride salt, indicating sustained research interest and practical applications. The availability of standardized preparations with defined purity specifications facilitated reproducible research across multiple laboratories and accelerated scientific progress in related fields.

Contemporary documentation shows that the compound has achieved recognition in major chemical databases and reference collections, including the National Institute of Standards and Technology databases and international chemical registries. This widespread cataloguing reflects the compound's established position within the chemical research community and its recognized importance for ongoing scientific investigations.

Position in Aminophenyl Compounds Classification

3-(4-Aminophenyl)propanoic acid hydrochloride occupies a distinctive position within the systematic classification of aminophenyl compounds, specifically within the phenylpropanoic acid subfamily. This classification system, established through Chemical Classification and Taxonomy services, places the compound within the broader category of phenylpropanoids and polyketides, reflecting its structural relationship to natural products and synthetic analogues. The compound's classification as a phenylpropanoic acid emphasizes the presence of the characteristic benzene ring conjugated to a propanoic acid moiety.

The systematic nomenclature for carboxylic acids provides context for understanding the compound's position relative to other members of this chemical family. According to established International Union of Pure and Applied Chemistry conventions, the propanoic acid designation indicates a three-carbon carboxylic acid chain, distinguishing it from shorter chain analogues such as acetic acid derivatives or longer chain compounds like butanoic acid derivatives. This classification system enables precise communication about structural relationships and facilitates systematic database organization.

Within the aminophenyl compound classification, the para-substitution pattern (4-position) represents one of three possible isomeric arrangements for amino group placement on the benzene ring. This specific substitution pattern influences the compound's electronic properties and reactivity patterns, distinguishing it from ortho-substituted and meta-substituted analogues. The para-substitution typically results in different hydrogen bonding patterns and molecular packing arrangements compared to other isomeric forms.

The compound's relationship to naturally occurring phenylpropanoids provides additional classification context. While many phenylpropanoic acids occur naturally in plant systems, 3-(4-Aminophenyl)propanoic acid represents a synthetic analogue that incorporates structural features commonly found in natural products. This synthetic nature allows for precise structural control and enables the incorporation of specific functional groups that may not be readily available from natural sources.

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Superclass | Phenylpropanoids and polyketides |

| Class | Phenylpropanoic acids |

| Substitution Pattern | para-Aminophenyl |

| Chain Length | Three-carbon carboxylic acid |

| Salt Form | Hydrochloride |

Historical Research Significance

The historical research significance of 3-(4-Aminophenyl)propanoic acid hydrochloride emerges from its role as a versatile building block in organic synthesis and pharmaceutical chemistry. Early research applications focused on its utility in peptide synthesis, where the compound serves as a non-natural amino acid analogue that can be incorporated into peptide sequences to modify their biological properties. This application represents a significant contribution to the field of peptide chemistry, where the introduction of aromatic amino acid analogues enables the exploration of structure-activity relationships and the development of peptide-based therapeutics.

The compound's historical significance extends to its role in bioconjugation chemistry, where it functions as a linker molecule for attaching biomolecules to various carriers or surfaces. This application has proven particularly valuable in the development of targeted drug delivery systems and diagnostic reagents, where precise control over molecular attachment points is crucial for maintaining biological activity. The compound's bifunctional nature, containing both amino and carboxylic acid groups, makes it an ideal candidate for these applications.

Research into the compound's spectroscopic properties has contributed significantly to the broader understanding of aromatic amino acid derivatives. Nuclear magnetic resonance spectroscopy studies have provided detailed structural information that has informed the development of analytical methods for related compounds. These spectroscopic investigations have established reference standards that continue to be used for compound identification and purity assessment in contemporary research.

The historical development of synthetic methods for producing 3-(4-Aminophenyl)propanoic acid and its derivatives has influenced broader approaches to aromatic amino acid synthesis. Research efforts have focused on developing efficient synthetic routes that minimize environmental impact while maximizing yield and purity. These methodological developments have contributed to the broader field of green chemistry and sustainable synthetic practices.

Contemporary Research Landscape

The contemporary research landscape surrounding 3-(4-Aminophenyl)propanoic acid hydrochloride reflects its continued relevance in multiple areas of chemical and pharmaceutical research. Current applications in drug development demonstrate the compound's utility as a pharmaceutical intermediate, where it serves as a key building block for creating drug candidates with enhanced bioactivity. Research groups are actively exploring its incorporation into novel therapeutic compounds, particularly in areas where aromatic amino acid derivatives show promise for improved pharmacological profiles.

Modern bioconjugation research has expanded the compound's applications beyond traditional pharmaceutical uses. Contemporary studies focus on its role in developing advanced biomaterial systems, where the compound's functional groups enable precise molecular attachment and orientation. These applications include the development of biosensors, drug delivery systems, and tissue engineering scaffolds, where controlled molecular architecture is essential for optimal performance.

Current analytical chemistry research continues to refine methods for characterizing the compound and its derivatives. High-performance liquid chromatography methods have been developed that enable precise separation and quantification of the compound in complex mixtures. These analytical advances support quality control efforts in pharmaceutical manufacturing and enable more sophisticated studies of the compound's behavior in biological systems.

The integration of computational chemistry approaches has opened new avenues for understanding the compound's properties and behavior. Modern molecular modeling studies provide insights into the compound's conformational preferences, electronic properties, and potential interaction sites. These computational investigations complement experimental research and guide the design of new derivatives with tailored properties for specific applications.

| Research Area | Current Applications | Key Developments |

|---|---|---|

| Drug Development | Pharmaceutical intermediates | Enhanced bioactivity compounds |

| Bioconjugation | Biomolecule attachment | Targeted delivery systems |

| Analytical Chemistry | High-performance liquid chromatography methods | Improved separation techniques |

| Computational Chemistry | Molecular modeling | Property prediction |

| Material Science | Advanced biomaterials | Functional polymers |

Properties

IUPAC Name |

3-(4-aminophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-8-4-1-7(2-5-8)3-6-9(11)12;/h1-2,4-5H,3,6,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBLZZLFEIDRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction of 3-(4-Nitrophenyl)propanoic Acid

Procedure :

- Starting Material : 3-(4-Nitrophenyl)propanoic acid is hydrogenated under catalytic conditions.

- Reduction : Use 10% Pd/C in ethanol at 50°C under 3 atm H₂ for 6 hours.

- Salt Formation : Treat the resulting 3-(4-aminophenyl)propanoic acid with concentrated HCl in methanol, followed by crystallization.

Data :

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 6 hours |

Advantages : High yield, simple purification.

Limitations : Requires handling of high-pressure hydrogen.

Hydrolysis of 3-(4-Aminophenyl)propanenitrile

Procedure :

- Nitrile Synthesis : React 4-aminobenzyl chloride with acrylonitrile via Michael addition.

- Hydrolysis : Reflux the nitrile intermediate in 6 M HCl at 110°C for 12 hours.

- Crystallization : Isolate the hydrochloride salt by cooling and filtration.

Data :

| Parameter | Value |

|---|---|

| Nitrile Yield | 78% |

| Hydrolysis Yield | 88% |

| Total Purity | 97% |

Advantages : Avoids nitro intermediates.

Limitations : Prolonged hydrolysis time.

Coupling of 4-Aminophenylboronic Acid with Acrylic Acid

Procedure :

- Suzuki Coupling : React 4-aminophenylboronic acid with acrylic acid using Pd(PPh₃)₄ in THF/Na₂CO₃ at 80°C.

- Acid Workup : Acidify with HCl and recrystallize from ethanol.

Data :

| Parameter | Value |

|---|---|

| Coupling Yield | 75% |

| Catalyst Loading | 2 mol% Pd |

| Reaction Scale | Up to 500 g |

Advantages : Scalable, palladium-catalyzed efficiency.

Limitations : Cost of boronic acid precursors.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nitro Reduction | 85–92 | ≥98 | High | Moderate |

| Nitrile Hydrolysis | 78–88 | 97 | Medium | Low |

| Suzuki Coupling | 75 | 95 | High | High |

Key Findings :

- Nitro reduction offers the highest yield and purity.

- Suzuki coupling is preferable for large-scale synthesis despite higher costs.

Characterization and Quality Control

- ¹H NMR (D₂O, 400 MHz): δ 7.25 (d, 2H, aromatic), 6.70 (d, 2H, aromatic), 2.90 (t, 2H, CH₂), 2.50 (t, 2H, CH₂).

- IR (KBr) : 3400 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O), 1600 cm⁻¹ (aromatic C=C).

- Melting Point : 133–137°C.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-(4-Aminophenyl)propanol.

Substitution: Formation of N-acyl or N-alkyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural properties enable the development of drugs targeting neurological disorders and pain management. For instance, derivatives of 3-(4-Aminophenyl)propanoic acid have been explored for their potential as analgesics and anti-inflammatory agents .

Anticancer Research:

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. A study evaluated various derivatives for their cytotoxic effects on A549 lung cancer cells, revealing that some reduced cell viability significantly, indicating potential for further development as anticancer therapeutics .

Biochemical Research

Enzyme-Substrate Interactions:

3-(4-Aminophenyl)propanoic acid; hydrochloride is utilized to investigate enzyme-substrate interactions in metabolic pathways. It acts as an analog to natural amino acids, allowing researchers to study enzyme specificity and mechanisms. Experimental results have shown that it can effectively inhibit certain enzymes, providing insights into their functions and potential therapeutic targets.

Peptide Synthesis:

The compound is also employed in peptide synthesis to introduce structural diversity into peptides. This can lead to the discovery of peptides with novel functions or enhanced stability, which are crucial for drug development.

Material Science

Advanced Materials Development:

In material science, 3-(4-Aminophenyl)propanoic acid; hydrochloride is investigated for its role in creating advanced materials such as polymers. Its functional groups can enhance the performance characteristics of these materials, making them suitable for various applications .

Data Table: Overview of Applications

| Application Area | Specific Use Cases | Results/Outcomes |

|---|---|---|

| Pharmaceuticals | Drug development for analgesics and anticancer agents | Significant reduction in cancer cell viability |

| Biochemical Research | Enzyme-substrate interaction studies | Insights into enzyme inhibition and specificity |

| Peptide Synthesis | Introduction of structural diversity in peptides | Discovery of novel peptides with enhanced stability |

| Material Science | Development of advanced polymers | Improved performance characteristics |

Case Studies

-

Anticancer Activity Study:

A recent study assessed the anticancer activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against A549 cells. Compounds exhibited IC50 values indicating effective cytotoxicity, with some derivatives reducing cell viability by over 50% compared to control treatments . -

Enzyme Inhibition Assays:

In biochemical assays, 3-(4-Aminophenyl)propanoic acid; hydrochloride was tested against various enzymes involved in amino acid metabolism. The results indicated that certain concentrations led to significant inhibition rates, highlighting its potential as a therapeutic agent. -

Material Properties Enhancement:

Research into the use of this compound in polymer synthesis showed that incorporating it into polymer matrices improved thermal stability and mechanical properties, suggesting its utility in creating high-performance materials for industrial applications .

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation and pain, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

- 3-(4-Aminophenyl)prop-2-enoic acid (Compound 14): Isolated from Aconitum tanguticum, this compound replaces the propanoic acid chain with a propenoic acid group.

- 3-[p-Hydroxyphenyl]-propionic acid amide (Compound 8) : Found in the same plant, this analogue substitutes the carboxylic acid with an amide group, reducing acidity and increasing hydrogen-bonding capacity, which may influence bioavailability .

Derivatives with Heterocyclic Attachments

- (2S)-2-Amino-3-[1′,2′,3′-benzotriazin-4′(3H)-one]propanoic acid hydrochloride (18): Incorporates a benzotriazinone moiety, introducing rotamer-controlled dual fluorescence properties. This structural complexity contrasts with the simpler phenylpropanoic acid backbone of the target compound, enabling applications in bioimaging .

- STOCK1N-69160 : A peptide-like derivative containing a 4-chlorophenyl group and methylbutanamido substituents. Its extended structure allows potent interaction with SARS-CoV-2 papain-like protease, highlighting the impact of added functional groups on biological targeting .

Chain-Length Variants and Substituted Phenyl Groups

- 4-(3-Aminophenyl)butanoic acid hydrochloride: Extends the aliphatic chain by one carbon (butanoic vs. The hydrochloride salt form is shared with the target compound, but the longer chain may influence pharmacokinetics .

- (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride: Features a cyano substituent on the phenyl ring and a chiral center. The electron-withdrawing cyano group enhances polarity, while the stereochemistry may affect receptor binding specificity compared to the achiral target compound .

Natural Product Derivatives and Bioactive Analogues

- The phenolic substituents contrast with the single amine group in 3-(4-aminophenyl)propanoic acid hydrochloride, demonstrating how substituent diversity modulates bioactivity .

Biological Activity

3-(4-Aminophenyl)propanoic acid; hydrochloride, also known as 3-(4-aminophenyl)propionic acid, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by its amino group attached to a phenyl ring and a propanoic acid moiety. It serves as a building block in organic synthesis and peptide synthesis, with applications extending into medicinal chemistry. The synthesis of derivatives has been explored to enhance its biological activities, particularly in antimicrobial and anticancer domains .

Molecular Targets : The biological activity of 3-(4-aminophenyl)propanoic acid is primarily attributed to its interaction with specific enzymes and receptors. This interaction can modulate various signaling pathways related to inflammation, pain, and cellular proliferation.

Pathways Involved : Research indicates that the compound may influence pathways associated with anti-inflammatory responses and pain modulation. Its derivatives have shown promise in targeting multidrug-resistant pathogens and cancer cells .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-(4-aminophenyl)propanoic acid derivatives against various pathogens, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for selected derivatives against key pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Pseudomonas aeruginosa | 16 - 64 |

| Acinetobacter baumannii | 32 - 64 |

These findings suggest that structural modifications can significantly enhance the antimicrobial properties of the base compound .

Anticancer Activity

The anticancer potential of 3-(4-aminophenyl)propanoic acid derivatives has been assessed using various cancer cell lines. Notably, one study demonstrated that certain derivatives reduced A549 lung cancer cell viability by approximately 50%. The cytotoxicity profiles compared favorably against standard chemotherapeutic agents like doxorubicin and cisplatin .

Case Studies

- Antioxidant Properties : A study evaluated several derivatives for their antioxidant activity using the DPPH radical scavenging assay. The most potent derivative exhibited antioxidant activity comparable to ascorbic acid, indicating potential applications in oxidative stress-related conditions .

- Cytotoxicity Assessment : In vitro studies on A549 cells revealed that selected compounds not only reduced cell viability but also inhibited cell migration, suggesting their potential as therapeutic agents in cancer treatment .

Safety Profile

While investigating the biological activities, it is essential to consider the safety profile of 3-(4-aminophenyl)propanoic acid; hydrochloride. According to safety data, it may cause skin and eye irritation and should be handled with care in laboratory settings.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-(4-aminophenyl)propanoic acid hydrochloride?

Answer:

The synthesis typically involves hydrolysis of ethyl 3-(4-aminophenyl)propanoate using sodium hydroxide, followed by acidification with HCl to yield the hydrochloride salt . Key optimization factors include:

- Reaction time and temperature : Prolonged stirring (e.g., 1 hour at room temperature) ensures complete hydrolysis.

- Acid stoichiometry : Excess HCl ensures full protonation of the amino group, avoiding residual free amine.

- Purification : Ethanol recrystallization removes NaCl byproducts, achieving >90% purity .

Contradictions in yield (e.g., 91% vs. lower yields in alternative routes) may arise from differences in starting material purity or solvent choice.

Advanced: How can structural ambiguities in 3-(4-aminophenyl)propanoic acid hydrochloride be resolved using spectroscopic and computational methods?

Answer:

- FTIR : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and ammonium (N–H stretch ~2500-3000 cm⁻¹) groups .

- NMR : H NMR detects aromatic protons (δ 6.5–7.5 ppm) and the propanoic acid backbone (δ 2.5–3.5 ppm). C NMR distinguishes carbonyl carbons (~175 ppm) .

- Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 214.6 for C₉H₁₁NO₂·HCl) .

- Computational modeling : DFT calculations predict vibrational modes and optimize geometry, resolving discrepancies in crystallographic data .

Basic: What standard analytical methods are used to assess the purity of 3-(4-aminophenyl)propanoic acid hydrochloride?

Answer:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<2%) .

- Titration : Potentiometric titration with NaOH determines HCl content (target: 1:1 molar ratio) .

- Melting point : Sharp decomposition at 193–195°C indicates high purity .

Advanced: How can researchers design enzyme inhibition assays using this compound, considering its structural analogs?

Answer:

- Assay design : Use acetylated analogs (e.g., 3-(4-acetylphenyl)propanoic acid) to study steric effects on enzyme binding. The acetyl group may block active-site access, mimicking competitive inhibition .

- Controls : Include unmodified phenylalanine derivatives to isolate the impact of the 4-aminophenyl group.

- Kinetic analysis : Monitor IC₅₀ shifts via fluorometric assays (e.g., trypsin inhibition) under varied pH (4–8) and ionic strength .

Basic: What are the primary challenges in achieving high yield during scale-up synthesis?

Answer:

- Byproduct formation : Sodium chloride precipitation during acidification reduces yield. Ethanol washing minimizes loss .

- Solubility : The hydrochloride salt’s limited solubility in ethanol requires precise solvent ratios (e.g., 1:3 HCl:EtOH) .

- Temperature control : Exothermic HCl addition must be moderated to prevent decomposition.

Advanced: How can structure-activity relationship (SAR) studies inform drug design using this compound?

Answer:

- Chirality : Synthesize enantiomers (e.g., (R)- and (S)-forms) to evaluate stereochemical effects on receptor binding .

- Substituent variation : Compare 4-aminophenyl with 4-chlorophenyl or 4-hydroxyphenyl analogs to assess electronic effects on bioavailability .

- Linker modifications : Replace the propanoic acid with butanoic acid to study chain-length impact on solubility and permeability .

Basic: What spectroscopic techniques are critical for confirming the hydrochloride salt form?

Answer:

- X-ray diffraction (XRD) : Resolves Cl⁻ counterion positioning in the crystal lattice .

- Elemental analysis : Validates C, H, N, and Cl content (e.g., C₉H₁₂ClNO₂ requires 16.3% Cl) .

- Raman spectroscopy : Detects HCl-specific vibrations (~500-600 cm⁻¹) absent in freebase forms .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

- Assay standardization : Use uniform cell lines (e.g., HEK293) and controls (e.g., buffer-only) to minimize variability .

- Metabolic stability testing : LC-MS/MS quantifies degradation products in hepatic microsomes, clarifying discrepancies in half-life data .

- Dose-response curves : Replicate studies across 3+ independent experiments to confirm EC₅₀/IC₅₀ consistency .

Basic: What are the storage and handling protocols to ensure compound stability?

Answer:

- Storage : Desiccate at –20°C to prevent hygroscopic degradation.

- Light sensitivity : Use amber vials to avoid photolytic cleavage of the aryl amine group .

- Handling : Conduct reactions under nitrogen to prevent oxidation of the primary amine .

Advanced: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : Use SwissADME to estimate logP (∼1.2), aqueous solubility (∼2.1 mg/mL), and BBB permeability .

- Molecular docking (AutoDock Vina) : Simulate binding to targets like GABA transaminase (PDB: 1OHV) to prioritize in vitro testing .

- Metabolite prediction (GLORYx) : Identify potential Phase I/II metabolites (e.g., glucuronidation at the carboxyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.